O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is an organic compound characterized by the presence of an oxalate ester group and a dimethoxyphenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the esterification of oxalic acid with 2-(3,4-dimethoxyphenyl)ethanol and ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 2-(3,4-dimethoxyphenyl)ethanol.
Substitution: Formation of various substituted oxalates depending on the nucleophile used.
Scientific Research Applications
O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways related to its structure. Detailed studies on its binding affinity and interaction with proteins or enzymes are necessary to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds
- O1-[2-(3,4-Dimethylphenyl)ethyl] O2-ethyl oxalate
- O1-[2-(3,4-Dihydroxyphenyl)ethyl] O2-ethyl oxalate
Uniqueness
O1-[2-(3,4-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is unique due to the presence of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-O-[2-(3,4-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-5-6-11(17-2)12(9-10)18-3/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNKUUVQJBAEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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